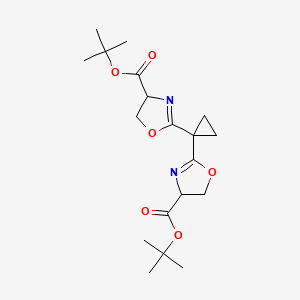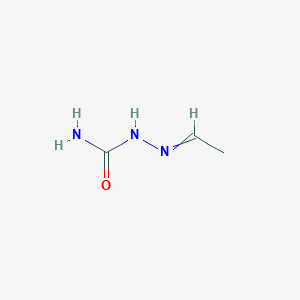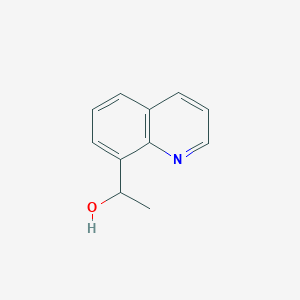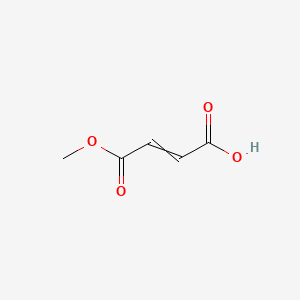![molecular formula C58H59NO13 B12505972 Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP](/img/structure/B12505972.png)
Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP is a complex carbohydrate derivative used in various scientific research applications, particularly in the field of glycobiology. This compound is a synthetic glycoside that features multiple protective groups, making it a valuable tool for studying carbohydrate-protein interactions and other biochemical processes.
Vorbereitungsmethoden
The synthesis of Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP involves multiple steps, including the protection of hydroxyl groups, glycosylation, and deprotection. The synthetic route typically starts with the protection of the hydroxyl groups on the galactose and glucosamine units using benzyl and phthalimido groups. The glycosylation step involves the formation of a glycosidic bond between the protected galactose and glucosamine units. Finally, the protective groups are removed under specific conditions to yield the desired compound .
Analyse Chemischer Reaktionen
Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like periodate, leading to the cleavage of vicinal diols and the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, converting aldehydes or ketones to alcohols.
Deprotection: The removal of protective groups, such as benzyl and phthalimido, is typically achieved using hydrogenation or acidic conditions.
Wissenschaftliche Forschungsanwendungen
Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: This compound is used to study carbohydrate-protein interactions, which are crucial for understanding cell signaling and immune responses.
Medicine: Research involving this compound contributes to the development of new therapeutic agents, particularly in the field of glycomedicine.
Industry: It is used in the production of glycosylated products, which have applications in pharmaceuticals and biotechnology
Wirkmechanismus
The mechanism of action of Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP involves its interaction with specific carbohydrate-binding proteins, such as lectins. These interactions can modulate various biological processes, including cell-cell communication, immune responses, and pathogen recognition. The compound’s multiple protective groups allow for selective deprotection and functionalization, enabling detailed studies of carbohydrate-protein interactions .
Vergleich Mit ähnlichen Verbindungen
Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP is unique due to its specific protective groups and glycosidic linkage. Similar compounds include:
Gal beta(1-3)GalNAc-alpha-Thr: This compound features a different glycosidic linkage and protective groups, making it suitable for different applications.
GlcNPhth[346Ac]beta(1-3)Gal[246Bn]-beta-MP: This compound has a similar structure but different protective groups, affecting its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its structure and functional properties.
Eigenschaften
Molekularformel |
C58H59NO13 |
|---|---|
Molekulargewicht |
978.1 g/mol |
IUPAC-Name |
2-[4-[3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenoxy)-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C58H59NO13/c1-3-32-66-53-51(67-35-41-22-12-6-13-23-41)48(38-65-34-40-20-10-5-11-21-40)71-58(54(53)68-36-42-24-14-7-15-25-42)72-52-49(59-55(61)45-26-16-17-27-46(45)56(59)62)57(69-44-30-28-43(63-2)29-31-44)70-47(50(52)60)37-64-33-39-18-8-4-9-19-39/h3-31,47-54,57-58,60H,1,32-38H2,2H3 |
InChI-Schlüssel |
YTFNFGIJZKSWOR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)OC4C(C(C(C(O4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC=C)OCC7=CC=CC=C7)N8C(=O)C9=CC=CC=C9C8=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B12505893.png)
![2-[(2-Chlorophenyl)methoxy]ethanol](/img/structure/B12505904.png)

![(6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B12505913.png)



![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-fluorobenzoate](/img/structure/B12505944.png)

![N-ethyl-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-phenylacetamide](/img/structure/B12505952.png)

![({2-[(Diphenylphosphanyl)methyl]cyclohexyl}methyl)diphenylphosphane](/img/structure/B12505973.png)
![N,N-Bis[(1S)-(-)-phenylethyl]dibenzo[D,F][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12505976.png)
![6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12505982.png)
